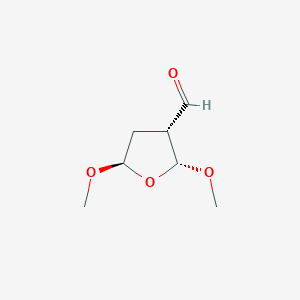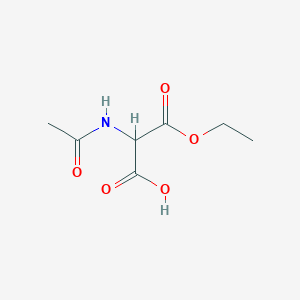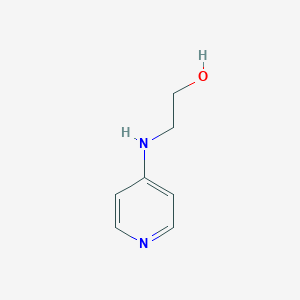
(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one is a chemical compound that is widely used in scientific research. It is a chiral pyrrolidinone derivative that has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
1. Antiviral Research
The compound has been explored for its potential in antiviral research. A related compound, an irreversible inhibitor of human rhinovirus (HRV) 3C protease, demonstrated potent antiviral activity against all HRV serotypes and related picornaviruses in cell-based assays. This compound inhibited HRV 3C-mediated polyprotein processing in infected cells, confirming the mechanism of its antiviral activity. Such studies highlight the potential of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one derivatives in the development of new antiviral drugs (Patick et al., 2005).
2. Photoinduced Tautomerization
Investigations into photoinduced tautomerization have utilized derivatives of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one to study proton transfer processes. These studies provide insights into excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer, contributing valuable information to the field of photochemistry (Vetokhina et al., 2012).
3. Organocatalytic Processes
Derivatives of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one have been used in the development of organocatalytic processes. For example, silica-supported 5-(pyrrolidin-2-yl)tetrazole has been employed in continuous-flow aldol reactions, demonstrating the potential of these compounds in environmentally benign catalysis (Bortolini et al., 2012).
4. Synthesis of Pyrrolidin-2-ones
The synthesis of 1,5-disubstituted pyrrolidin-2-ones, which include derivatives of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one, has been explored for their potential in various applications. These compounds are synthesized via nucleophilic substitution, demonstrating the chemical versatility of the parent compound (Katritzky et al., 2000).
5. Anticancer Research
In the search for new anticancer agents, derivatives of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one have been synthesized and tested for their efficacy in experimental models of cancer, including diffuse malignant peritoneal mesothelioma. These compounds have shown promise in reducing cell proliferation and inducing apoptotic responses, suggesting a potential role in cancer therapy (Carbone et al., 2013).
特性
IUPAC Name |
(5S)-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-7(12-10-5)6-2-3-8(11)9-6/h4,6H,2-3H2,1H3,(H,9,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJNGHUXJVMXRT-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H]2CCC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163849-08-9 |
Source


|
| Record name | (5S)-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile](/img/structure/B62373.png)



![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)

![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)

![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)

